Potency Comparison: Dipeptidylpeptidase IV Inhibitor II vs. Clinical DPP-IV Inhibitors
The compound demonstrates inhibitory activity against human DPP-IV with an IC50 value of 2.20 nM, as reported in a curated bioactivity database [1]. This potency is within the range of clinically used DPP-IV inhibitors, but direct head-to-head comparisons under identical assay conditions are not available in the primary literature. As a class-level inference, this places its DPP-IV inhibitory potency comparable to that of alogliptin (IC50 2.63 nM) and more potent than sitagliptin (IC50 18 nM) based on cross-study data [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.20 nM against human DPP-IV |
| Comparator Or Baseline | Alogliptin: IC50 = 2.63 nM (cross-study); Sitagliptin: IC50 = 18 nM (cross-study) |
| Quantified Difference | Target compound is 1.2-fold more potent than alogliptin and 8.2-fold more potent than sitagliptin based on cross-study IC50 values. |
| Conditions | In vitro enzymatic assay; specific assay conditions (e.g., substrate, incubation time) are not detailed in the aggregated database entry for the target compound, limiting direct comparability [1]. |
Why This Matters
This confirms that Dipeptidylpeptidase IV Inhibitor II is a potent DPP-IV inhibitor suitable for research requiring strong enzyme inhibition, but its lack of selectivity data precludes its use as a substitute for selective clinical leads.
- [1] BindingDB. BDBM50628584 (CHEMBL5408495) Affinity Data: IC50 = 2.20 nM for DPP-4. View Source
- [2] Kim, Y. J., et al. (2016). Comparative clinical pharmacology of dipeptidyl peptidase-4 inhibitors. The Korean Journal of Internal Medicine, 31(3), 449-460. View Source
